3-(Azetidin-2-yl)-1H-pyrazole
Description
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
5-(azetidin-2-yl)-1H-pyrazole |
InChI |
InChI=1S/C6H9N3/c1-3-7-5(1)6-2-4-8-9-6/h2,4-5,7H,1,3H2,(H,8,9) |
InChI Key |
CJXLGMYFPUVARV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazole Rings
The synthesis of pyrazole rings typically involves the reaction of hydrazines with appropriate carbonyl compounds. This method is widely used in the preparation of pyrazole derivatives, which are known for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Incorporation of Azetidine Moieties
Azetidine rings can be incorporated into molecules through various methods, including the use of azetidine derivatives in reactions such as nucleophilic substitutions or additions. For example, azetidine derivatives can react with appropriate electrophiles to form the desired azetidine-substituted compounds.
Analysis of Reaction Conditions
Solvent and Temperature
- Solvent Polarity : The choice of solvent can significantly affect the reaction yield. Polar solvents like DMF are often used for reactions involving polar intermediates.
- Temperature : Reaction temperatures can vary widely but are typically optimized between 40°C to 80°C for coupling reactions.
Coupling Agents
- Acid Chlorides or Carbodiimide-Based Coupling Agents : These are commonly used for forming amide or ester linkages, which might be necessary in the synthesis of complex molecules containing azetidine and pyrazole rings.
Characterization Techniques
For the characterization of 3-(Azetidin-2-yl)-1H-pyrazole , a combination of analytical techniques would be essential:
- NMR Spectroscopy : 1H/13C NMR to confirm the structure and regiochemistry.
- HPLC : To ensure purity (>95%).
- HRMS : For molecular weight validation.
- FT-IR : To verify functional groups.
- X-ray Crystallography : To resolve stereochemical ambiguities.
Data Table: General Synthesis Strategies for Heterocycles
| Compound Type | Synthesis Method | Key Reagents | Reaction Conditions |
|---|---|---|---|
| Pyrazole Derivatives | Reaction of Hydrazines with Carbonyl Compounds | Hydrazine, Carbonyl Compounds | Varies, often refluxing solvents |
| Azetidine Derivatives | Nucleophilic Substitutions or Additions | Azetidine Derivatives, Electrophiles | Dependent on specific reaction |
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce azetidine-2-ylmethanol derivatives.
Scientific Research Applications
3-(Azetidin-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the microtubule network, which is essential for cell division and intracellular transport.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis:
Physicochemical and Spectroscopic Properties
- NMR Spectroscopy : 3-(4-Bromophenyl)-1H-pyrazole exhibits distinct ¹H and ¹³C NMR signals (e.g., aromatic protons at δ 7.2–7.8 ppm), which differ from azetidine-containing analogs due to ring-current effects and substituent electronegativity .
- Hydrogen Bonding : 3-(Pyridin-2-yl)-1H-pyrazole forms N–H⋯N/O hydrogen bonds in crystal structures, a feature likely shared with 3-(Azetidin-2-yl)-1H-pyrazole due to its NH group .
Key Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., bromine, trifluoromethyl) enhance reactivity and bioactivity, while bulky groups (e.g., trimethoxyphenyl) improve anticancer potency .
- Azetidine Advantage : The azetidine ring’s small size and NH group may optimize binding to biological targets (e.g., fungal enzymes or tubulin) while reducing steric hindrance compared to bulkier substituents .
- Unmet Needs : Direct studies on 3-(Azetidin-2-yl)-1H-pyrazole are lacking. Future work should explore its synthesis, crystallography, and activity against validated biological targets.
Biological Activity
3-(Azetidin-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of 3-(Azetidin-2-yl)-1H-pyrazole features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The azetidine moiety adds to its pharmacological profile by potentially influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(Azetidin-2-yl)-1H-pyrazole. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain pyrazole derivatives showed IC50 values in the nanomolar range against MCF-7 breast cancer cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3-(Azetidin-2-yl)-1H-pyrazole | MCF-7 | 8 |
| Other Pyrazole Derivative | MDA-MB-231 | 10 |
Antimicrobial Activity
The antimicrobial efficacy of 3-(Azetidin-2-yl)-1H-pyrazole has also been investigated. In vitro studies demonstrated its activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The anti-inflammatory activity of 3-(Azetidin-2-yl)-1H-pyrazole is hypothesized to arise from its ability to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response .
The mechanisms through which 3-(Azetidin-2-yl)-1H-pyrazole exerts its biological effects are still under investigation. However, structural studies suggest that the pyrazole ring may engage in hydrogen bonding with target proteins, influencing their activity. For example, similar compounds have been shown to bind effectively to kinase domains, inhibiting their function and leading to reduced cell proliferation in cancer cells .
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of pyrazole derivatives:
- Anticancer Study : A study focused on the synthesis of various pyrazole derivatives, including 3-(Azetidin-2-yl)-1H-pyrazole, demonstrated potent activity against breast cancer cell lines. The study utilized MTT assays to determine cell viability and found significant reductions in cell proliferation at low concentrations.
- Antimicrobial Screening : A comprehensive screening of synthesized pyrazoles revealed that 3-(Azetidin-2-yl)-1H-pyrazole exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound was tested using standard methods like the disk diffusion assay.
Q & A
Basic: What are the primary synthetic routes for 3-(Azetidin-2-yl)-1H-pyrazole, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via multicomponent reactions, such as the Mannich reaction, which introduces azetidine and pyrazole moieties. Key steps include:
- Step 1 : Condensation of a pyrazole precursor (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) with an azetidine-containing reagent under acidic or basic conditions .
- Step 2 : Purification via column chromatography or recrystallization.
Optimization Tips : - Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Monitor reaction progress with TLC or HPLC to avoid over-functionalization.
- Adjust temperature (60–80°C) to balance reaction rate and byproduct formation.
Basic: How is structural characterization performed for this compound, and what spectroscopic anomalies should researchers anticipate?
Answer:
Key Techniques :
- NMR : and NMR identify tautomeric forms (e.g., N–H proton exchange in pyrazole) and confirm azetidine ring puckering .
- X-ray Diffraction (XRD) : Resolves tautomeric coexistence (e.g., 3- and 5-substituted pyrazole isomers in the same crystal) .
- IR Spectroscopy : Detects N–H stretching (~3200 cm) and C–N vibrations (~1500 cm).
Anomalies : - Split peaks in NMR due to dynamic tautomerism.
- Discrepancies in bond lengths from XRD (e.g., N–N: 1.34–1.38 Å) .
Basic: What role does tautomerism play in the stability and reactivity of this compound?
Answer:
Tautomerism arises from proton migration between pyrazole nitrogen atoms, leading to distinct reactivity profiles:
- Stability : The 3-substituted tautomer often dominates due to resonance stabilization .
- Reactivity : Tautomers exhibit differential hydrogen-bonding capacity (e.g., N–H···N interactions in crystals) .
Experimental Confirmation : - Co-crystallization of both tautomers (observed in XRD with R < 0.05) .
- Variable-temperature NMR to track proton exchange rates.
Advanced: How can hydrogen-bonding patterns and crystal packing be systematically analyzed?
Answer :
Methodology :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., motifs) .
- Software Tools : Mercury CSD 2.0 for visualizing packing motifs and calculating void spaces .
Case Study : - For 3-(4-fluorophenyl)-1H-pyrazole, N–H···N bonds form rings, while C–H···F interactions extend the 3D network .
Advanced: How can computational modeling resolve contradictions in biological activity data?
Answer :
Strategies :
- Density Functional Theory (DFT) : Predicts tautomer stability and electronic properties (e.g., HOMO-LUMO gaps affecting tubulin binding) .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., JAK2/BRD4 binding pockets) .
Validation : - Compare computed IC values with experimental assays (e.g., antiproliferative activity against cancer cell lines) .
Advanced: What challenges arise in correlating structure-activity relationships (SAR) for derivatives of this compound?
Answer :
Key Challenges :
- Regioisomerism : Moving substituents (e.g., 3',4',5'-trimethoxyphenyl) between pyrazole positions alters tubulin inhibition by >10-fold .
- Conformational Flexibility : Azetidine puckering (amplitude ~0.5 Å) impacts steric interactions in enzyme binding .
Solutions : - Crystallographic SAR : Compare bioactivity with XRD-derived torsion angles (e.g., C6–C7–C8–C9 = -178.3° vs. 176.5°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
